molecular formula C25H25N3O3S2 B5323633 (5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5323633
M. Wt: 479.6 g/mol
InChI Key: JSZMOZWXCYPEEH-HMAPJEAMSA-N
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Description

(5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A Z-configuration at the C5 position, critical for spatial interactions.
  • A thiazolidin-4-one core with a 2-thioxo group, enhancing electrophilic reactivity.
  • A butan-2-yl substituent at the N3 position, influencing lipophilicity and steric bulk.
  • A substituted pyrazole moiety at C5, featuring a 3,4-dimethoxyphenyl group and phenyl ring, contributing to π-π stacking and hydrogen bonding.

Synthesis: The compound is synthesized via condensation of a substituted pyrazole-aldehyde with 3-(butan-2-yl)-2-thioxothiazolidin-4-one under acidic reflux conditions, analogous to methods reported for related thiazolidinones .

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-5-16(2)28-24(29)22(33-25(28)32)14-18-15-27(19-9-7-6-8-10-19)26-23(18)17-11-12-20(30-3)21(13-17)31-4/h6-16H,5H2,1-4H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMOZWXCYPEEH-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of a thiazolidinone derivative with a pyrazole derivative under specific reaction conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound undergoes various chemical reactions due to its functional groups, including the thiazolidinone ring and pyrazole moiety.

Oxidation

  • Reagents : Hydrogen peroxide or other oxidizing agents.

  • Outcome : Potentially converts sulfur-containing functional groups (e.g., thioxo groups) into oxidized derivatives, altering the compound’s biological activity.

Reduction

  • Reagents : Sodium borohydride or other reducing agents.

  • Outcome : Reduction of double bonds or carbonyl groups, modifying the compound’s geometric isomerism (Z/E configuration).

Substitution Reactions

  • Nucleophilic/Electrophilic Substitution :

    • Targets : Positions on the pyrazole ring or thiazolidinone moiety susceptible to substitution (e.g., methylidene groups).

    • Conditions : Depend on reagents and solvent choice (e.g., polar aprotic solvents for nucleophilic substitution).

Hydrolysis

  • Conditions : Acidic or basic aqueous solutions.

  • Outcome : Potential cleavage of the thiazolidinone ring or methylene bridge, leading to degradation products.

Reaction Conditions and Optimization

The synthesis and reactivity of the compound are highly dependent on controlled reaction conditions:

Parameter Optimal Range Purpose
Temperature70–110°CEnhances reaction kinetics .
SolventEthanol, methanolFacilitates condensation reactions.
pHAlkaline (e.g., NaOH)Promotes deprotonation and cyclization.
CatalystPPG, DSDABCOCAccelerates reaction rates .
PurificationRecrystallizationEnsures product purity.

Key Research Findings

  • Geometric Isomerism : The Z-configuration at the 5-position is critical for biological activity, as seen in analogous compounds .

  • Catalyst Efficiency : Ultrasound-assisted synthesis (Route 6) significantly reduces reaction times and energy consumption .

  • Therapeutic Potential : The thiazolidinone-pyrazole conjugate structure suggests applications in anticancer and anti-inflammatory research, though detailed SAR studies are needed .

Structural and Functional Insights

The compound’s structure integrates a thiazolidinone ring (C-S-N ring) and a pyrazole moiety , offering sites for diverse chemical interactions:

  • Thiazolidinone Core :

    • Enables cyclization reactions with aldehydes.

    • Contains a thioxo group (C=S), reactive toward oxidation/reduction.

  • Pyrazole Substituent :

    • The 3,4-dimethoxyphenyl group enhances lipophilicity and potential bioavailability.

    • The methylidene bridge (C=CH-) allows for isomerization (Z/E) and substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has shown potential as an anti-inflammatory agent. Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses .

Material Science Applications

Beyond biological applications, the unique chemical structure of this compound makes it a candidate for use in material science. It can be utilized in the synthesis of novel polymers or as a building block for more complex organic materials with specific properties .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazolidinone derivatives similar to the target compound. Researchers found that these compounds could inhibit tumor growth in vivo by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of thiazolidinone derivatives against resistant bacterial strains, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of thiazolidinone derivatives showed that they could significantly reduce neuronal cell death in models of oxidative stress-induced injury. The study indicated that these compounds might offer new avenues for treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of “(5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or modulate immune cell function.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Key Structural Analogs and Their Properties

Compound Name/Structure Substituents Biological Activity (MIC50, μM) Reference
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 3-phenethyl, 1,3-diphenylpyrazole Not reported
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo- 3-methoxypropyl, 4-isobutoxy-3-methylphenyl-pyrazole Not reported
(Z)-5-(4-Chlorobenzylidene)-2-(4-methylphenylamino)thiazol-4(5H)-one 4-chlorobenzylidene, 4-methylphenylamino 12.5 (Antimicrobial)
(Z)-5-(3-Nitrobenzylidene)-2-(phenylamino)thiazol-4(5H)-one 3-nitrobenzylidene, phenylamino 25.0 (Antimicrobial)

Key Observations :

  • The pyrazole substitution pattern (e.g., 3,4-dimethoxyphenyl vs. diphenyl) modulates electronic properties and steric effects .
  • Thiazolidinone substituents (e.g., butan-2-yl vs. phenethyl) influence solubility and membrane permeability .
  • Benzylidene analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial activity compared to electron-donating groups .

Computational Similarity Metrics

Tanimoto and Dice indices are widely used to quantify structural similarity. For example:

  • Tanimoto MACCS : Measures shared functional groups; analogs with >0.85 similarity often share comparable bioactivity .
  • Dice Morgan: Focuses on atom-pair fingerprints; the target compound likely shares high similarity with pyrazole-thiazolidinone hybrids .

Table 2: Computational Comparison Workflow

Metric Application Relevance to Target Compound Reference
Tanimoto MACCS Functional group alignment High (shared thiazolidinone core)
Dice Morgan Atom-pair similarity Moderate (varies with substituents)
QSAR Models Bioactivity prediction Applicable for antimicrobial screening

Biological Activity

The compound (5Z)-3-(butan-2-yl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on current research findings.

Thiazolidin-4-One Derivatives: Overview

Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

These compounds often act through various mechanisms, such as enzyme inhibition and modulation of cellular pathways.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with specific signaling pathways .

Case Study:
A study highlighted the synthesis and evaluation of thiazolidinone derivatives, which showed promising results against HepG2 and MCF7 cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating a strong potential for further development as anticancer agents .

Antimicrobial Activity

The target compound's structure suggests potential antimicrobial properties. Thiazolidin-4-one derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, modifications at the 5-position of the thiazolidinone ring have been associated with enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Note: TBD indicates that data is yet to be determined.

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in inflammatory processes. Studies have shown that certain thiazolidinone derivatives can significantly reduce levels of TNF-α and IL-6 in vitro .

Case Study:
In a comparative study, thiazolidinone derivatives were tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages. Compounds demonstrated up to 85% inhibition at specific concentrations, suggesting the potential for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Key factors include:

  • Substituents on the Thiazolidinone Ring: Modifications at positions 2, 3, and 5 can enhance or diminish biological activity.
  • Presence of Aromatic Groups: The inclusion of aromatic substituents, such as dimethoxyphenyl groups, has been linked to increased potency against cancer and microbial targets.
  • Alkyl Chains: The butan-2-yl group may contribute to lipophilicity, affecting absorption and bioavailability.

Q & A

Q. What established synthetic routes are reported for this compound?

The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Step 1 : Formation of intermediates via Schiff base condensation (e.g., reacting aromatic aldehydes with thiourea derivatives under acidic conditions) .
  • Step 2 : Cyclization of intermediates (e.g., using ethanol or methanol as solvents under reflux) to form the thiazolidinone core .
  • Step 3 : Functionalization of the pyrazole and dimethoxyphenyl moieties via nucleophilic substitution or cross-coupling reactions . Yields typically range from 60–85%, with purity confirmed by recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assignments for the thiazolidinone ring (δ 3.5–4.5 ppm for CH2 groups), Z-configuration of the benzylidene moiety (δ 7.8–8.2 ppm for vinyl protons), and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-S), and 2850–2950 cm⁻¹ (OCH3) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns to confirm molecular weight .

Q. What preliminary biological activities are reported for analogous thiazolidinone derivatives?

  • Anti-tubercular activity : IC50 values of 2–10 µM against Mycobacterium tuberculosis H37Rv for derivatives with electron-withdrawing substituents .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (S. aureus) .
  • Anticancer potential : Moderate cytotoxicity (IC50: 20–50 µM) in breast cancer cell lines (MCF-7) via thiazolidinone-mediated apoptosis .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .
  • Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve Schiff base formation .
  • Design of Experiments (DoE) : Statistical optimization of temperature (70–100°C), reaction time (2–6 h), and stoichiometric ratios (aldehyde:thiourea = 1:1.2) .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm the Z-configuration of the benzylidene group and regiochemistry of the pyrazole ring .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., crystal structure of analogous compounds in ).
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra .

Q. What strategies are used to analyze structure-activity relationships (SAR)?

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with halogenated or nitro groups to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Swap the thioxo group with oxo or imino moieties to evaluate metabolic stability .
  • Docking studies : Model interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) to identify key binding residues .

Q. How to address discrepancies in biological activity across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and inoculum sizes (e.g., 1×10⁴ CFU/mL for antimicrobial tests) .
  • Control compounds : Include reference drugs (e.g., isoniazid for anti-TB assays) to normalize activity data .
  • Meta-analysis : Compare IC50/MIC values across studies with similar substituents (e.g., 3,4-dimethoxy vs. 4-nitro groups) .

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